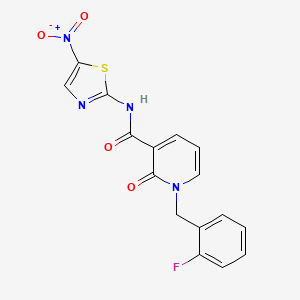

1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Beschreibung

This compound is a pyridine-3-carboxamide derivative featuring a 2-fluorobenzyl group at the 1-position and a 5-nitrothiazol-2-yl substituent at the carboxamide nitrogen. The fluorinated benzyl moiety likely enhances metabolic stability and lipophilicity, while the nitrothiazole group may contribute to electron-withdrawing effects, influencing binding interactions with biological targets such as kinases or enzymes . Such structural features are common in kinase inhibitors, where fluorine atoms improve bioavailability and nitroheterocycles modulate selectivity .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKXVQUCBBJUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Core Structure: Dihydropyridine ring

- Substituents:

- 2-Fluorobenzyl group

- Nitrothiazole moiety

- Carboxamide functional group

This unique combination of structural elements is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 6.43 | EGFR inhibition |

| 2 | A549 | 9.62 | Induction of apoptosis |

| 3 | A375 | 8.07 | COX-independent activity |

These results suggest that the compound may act through multiple mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells .

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are critical targets in neurodegenerative diseases.

Key Findings:

- MAO-B Inhibition: Compounds derived from similar structures exhibited IC50 values as low as 0.212 µM against MAO-B, indicating strong inhibitory potential .

- ChE Inhibition: The compound demonstrated mixed-type inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.264 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide :

-

Case Study: Anticancer Efficacy

- A study involving HCT116 cells showed that treatment with the compound led to a significant increase in apoptosis rates compared to untreated controls.

- Further mechanistic studies revealed that the compound inhibited EGFR signaling pathways, which are often dysregulated in cancer.

-

Case Study: Neuroprotective Effects

- In vivo studies demonstrated that derivatives exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting MAO-B and enhancing cholinergic neurotransmission.

- Behavioral assessments indicated improved cognitive function in treated animals compared to controls.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

- 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): Replacing the 2-fluorobenzyl group with a 4-methylbenzyl introduces a lipophilic methyl group instead of an electronegative fluorine.

Merestinib ():

Contains a 4-fluorophenyl group linked to a pyridine-carboxamide core. The para-fluoro substitution on phenyl enhances membrane permeability compared to ortho-substitution in the target compound, which may affect spatial orientation in binding pockets .

Heterocyclic Modifications

- Amuvatinib (MP-470) (): Features a pyrazol-indazole scaffold instead of a nitrothiazole.

- Compound from : Includes a furo[2,3-b]pyridine core with a trifluoroethylamino group. The trifluoroethyl group increases lipophilicity significantly compared to nitrothiazole, favoring blood-brain barrier penetration but risking off-target effects .

Pharmacokinetic and Physicochemical Properties (Theoretical Analysis)

*Predicted values based on substituent chemistry .

Research Findings and Implications

- Fluorine vs. Methyl Substitution : The 2-fluorobenzyl group in the target compound likely offers a balance between lipophilicity and polarity, avoiding excessive hydrophobicity seen in the 4-methylbenzyl analog .

- Nitrothiazole vs. Indazole : While nitrothiazole may limit solubility, it provides a compact electron-deficient region for targeted interactions, contrasting with the bulkier indazole in Merestinib .

- Clinical Relevance : Fluorinated analogs (e.g., Merestinib) are often prioritized in drug development due to their pharmacokinetic advantages, suggesting the target compound could be a viable candidate for optimization .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.